

An In-Depth Technical Guide to the Chemical Structure of Anacyclin

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Compound of Interest

Compound Name: Anacyclin

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Abstract

Anacyclin is a naturally occurring N-alkylamide found predominantly in the roots of *Anacyclus pyrethrum*. This technical guide provides a comprehensive overview of the chemical structure of **Anacyclin**, its physicochemical properties, and its proposed mechanism of action. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are presented. Furthermore, this guide summarizes quantitative data on its biological activity and visualizes its chemical structure and proposed signaling pathway through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Chemical Structure and Properties

Anacyclin is chemically known as (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-dynamide. Its core structure consists of a fourteen-carbon fatty acid chain with two conjugated double bonds and two conjugated triple bonds, attached to an isobutyl amide group.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Anacyclin**.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₅ NO	PubChem CID: 5281131
Molecular Weight	271.42 g/mol	PubChem CID: 5281131
IUPAC Name	(2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diyamide	PubChem CID: 5281131
CAS Number	94413-18-0	PubChem CID: 5281131
Canonical SMILES	<chem>CCCC#CC#CCCC=CC=CC(=O)NCC(C)C</chem>	PubChem CID: 5281131
InChI Key	CAZNLADLZFEVBY-SQIWNDBBSA-N	PubChem CID: 5281131
XLogP3	4.7	PubChem CID: 5281131
Hydrogen Bond Donor Count	1	PubChem CID: 5281131
Hydrogen Bond Acceptor Count	2	PubChem CID: 5281131
Rotatable Bond Count	7	PubChem CID: 5281131

Stereochemistry

The chemical structure of **Anacyclin** possesses two double bonds at positions 2 and 4. The stereochemistry of these double bonds is specified as (2E,4E), indicating a trans configuration for both. This specific stereoisomer is the naturally occurring form.

Biological Activity and Signaling Pathway

Anacyclin belongs to the class of N-alkylamides, several of which are known to interact with transient receptor potential (TRP) channels. Evidence suggests that **Anacyclin** and other related N-alkylamides act as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.

Quantitative Biological Activity Data

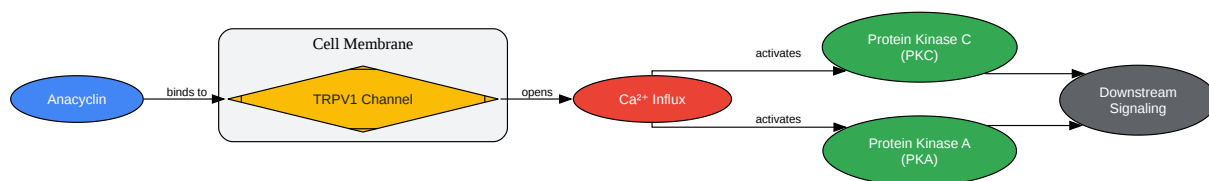
The following table summarizes the available quantitative data on the biological activity of **Anacyclin** and related TRPV1 agonists.

Compound	Target	Assay Type	Activity (EC ₅₀ /IC ₅₀)	Cell Line/System
Anacyclin	TRPV1	Calcium Influx Assay	Data not available	-
Capsaicin	TRPV1	Calcium Influx Assay	~0.5 μM	HEK293 cells expressing rat TRPV1

Note: Specific quantitative data for **Anacyclin**'s activity on TRPV1 is not readily available in the public domain and requires further investigation.

Proposed Signaling Pathway

Activation of the TRPV1 channel by agonists like **Anacyclin** is believed to initiate a signaling cascade that leads to the sensation of pungency and can modulate pain and inflammation.



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Caption: Proposed signaling pathway of **Anacyclin** via TRPV1 activation.

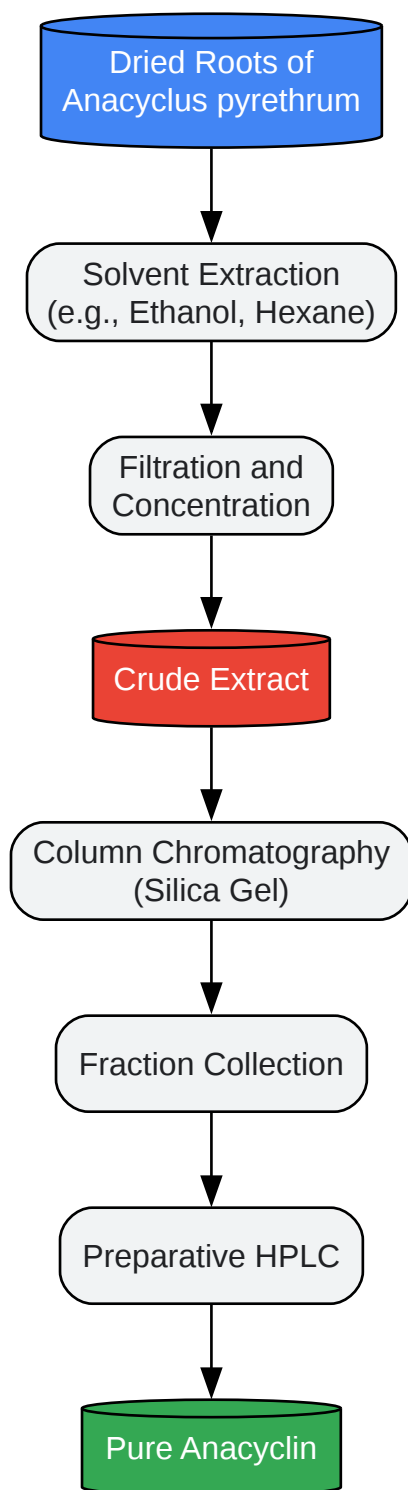
Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of **Anacyclin** are crucial for its further study and development.

Isolation of **Anacyclin** from **Anacyclus pyrethrum**

A specific, detailed, step-by-step protocol for the original isolation of **Anacyclin** is not readily available in modern literature. Historical methods likely involved solvent extraction and classical chromatographic techniques. A generalized modern approach would be as follows:

Workflow for Isolation and Purification:



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Caption: Generalized workflow for the isolation of **Anacyclin**.

Methodology:

- **Extraction:** The dried and powdered roots of *Anacyclus pyrethrum* are subjected to extraction with a suitable organic solvent, such as ethanol or n-hexane, using techniques like Soxhlet extraction or maceration.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **Anacyclin**.
- **Purification:** The fractions rich in **Anacyclin** are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation

The structure of **Anacyclin** is typically elucidated using a combination of spectroscopic techniques.

Methodology:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula. Fragmentation patterns observed in MS/MS spectra can provide information about the structure of the fatty acid chain and the amide moiety.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** Provides information about the number and chemical environment of protons in the molecule, including the characteristic signals for the olefinic protons of the conjugated diene system, the protons adjacent to the triple bonds, and the protons of the isobutyl group.

- ^{13}C NMR: Determines the number of carbon atoms and their hybridization states, showing characteristic signals for the carbonyl carbon of the amide, the sp -hybridized carbons of the alkynes, and the sp^2 -hybridized carbons of the alkenes.
- 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and confirmation of the bonding framework.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the N-H and C=O stretching vibrations of the amide group and the $\text{C}\equiv\text{C}$ stretching of the alkyne.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation of the diene and diyne systems in **Anacyclin** results in characteristic UV absorption maxima, which can aid in its identification.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Anacyclin**, a bioactive N-alkylamide from *Anacyclus pyrethrum*. Its well-defined structure, coupled with its proposed activity as a TRPV1 agonist, makes it an interesting candidate for further research in the fields of pharmacology and drug development. The provided information on its properties and the methodologies for its study are intended to serve as a valuable resource for scientists working on natural product chemistry and related disciplines. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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